

experimental procedure for N-alkylation of 4,5-Dimethylisoxazol-3-amine

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Compound of Interest

Compound Name: 4,5-Dimethylisoxazol-3-amine

Cat. No.: B144077

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Application Note: N-Alkylation of 4,5-Dimethylisoxazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dimethylisoxazol-3-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. The functionalization of the amino group through N-alkylation allows for the synthesis of a diverse range of derivatives with modified physicochemical and pharmacological properties. This document provides detailed protocols for two common and effective methods for the N-alkylation of **4,5-Dimethylisoxazol-3-amine**: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Alkyl Halides

This protocol describes the N-alkylation of **4,5-Dimethylisoxazol-3-amine** using an alkyl halide in the presence of a non-nucleophilic base. This method is straightforward and utilizes readily available reagents.[\[1\]](#)[\[2\]](#)

Materials:

- **4,5-Dimethylisoxazol-3-amine**

- Alkyl halide (e.g., benzyl bromide, ethyl iodide)
- Potassium carbonate (K_2CO_3) or Diisopropylethylamine (DIPEA)
- Acetonitrile (ACN) or Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Ethyl acetate ($EtOAc$)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a round-bottom flask containing a magnetic stir bar, add **4,5-Dimethylisoxazol-3-amine** (1.0 eq).
- Add a suitable solvent such as Acetonitrile or DMF (to a concentration of 0.1-0.2 M).
- Add the base (K_2CO_3 , 2.0-3.0 eq or DIPEA, 1.5-2.0 eq) to the stirred solution.
- At room temperature, add the alkyl halide (1.0-1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to a temperature between 50-80 °C and allow it to stir for 4-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, cool the mixture to room temperature.

- If K_2CO_3 was used, filter off the inorganic salts.
- If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.
- Dissolve the resulting residue in EtOAc and wash with a saturated aqueous $NaHCO_3$ solution and brine.
- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol details the N-alkylation of **4,5-Dimethylisoxazol-3-amine** via reductive amination with an aldehyde or ketone. This method is particularly useful for synthesizing secondary amines and often proceeds under mild conditions, avoiding over-alkylation.[\[2\]](#)[\[3\]](#)

Materials:

- **4,5-Dimethylisoxazol-3-amine**
- Aldehyde or Ketone (e.g., benzaldehyde, acetone)
- Sodium triacetoxyborohydride ($NaBH(OAc)_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **4,5-Dimethylisoxazol-3-amine** (1.0 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.2 M).
- Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution.
- Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
- Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions.
- Continue stirring the reaction mixture at room temperature for an additional 2-16 hours.
- Monitor the reaction's progress by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product using flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation

The following tables provide representative data for the N-alkylation of primary amines based on the general protocols described above. The actual yields for **4,5-Dimethylisoxazol-3-amine** may vary depending on the specific substrates and reaction conditions used.

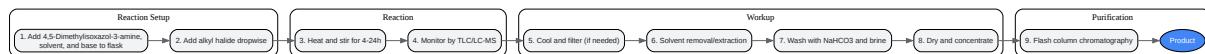
Table 1: Reagent Quantities for Direct N-Alkylation (Protocol 1)

Reagent	Molar Equiv.	Example (mmol) for 1 mmol scale
4,5-Dimethylisoxazol-3-amine	1.0	1.0
Alkyl Halide	1.0-1.2	1.0-1.2
K ₂ CO ₃	2.0-3.0	2.0-3.0
DIPEA	1.5-2.0	1.5-2.0

Table 2: Reagent Quantities for Reductive Amination (Protocol 2)

Reagent	Molar Equiv.	Example (mmol) for 1 mmol scale
4,5-Dimethylisoxazol-3-amine	1.0	1.0
Aldehyde/Ketone	1.0-1.2	1.0-1.2
NaBH(OAc) ₃	1.2-1.5	1.2-1.5

Visualizations



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Caption: Workflow for Direct N-Alkylation.



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Caption: Workflow for Reductive Amination.

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References

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